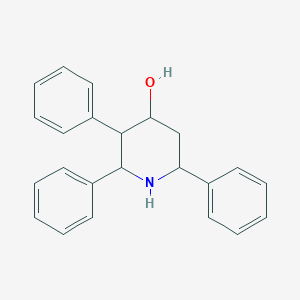

2,3,6-Triphenylpiperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,6-Triphenylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in drug design due to their diverse biological activities .

Vorbereitungsmethoden

The synthesis of 2,3,6-Triphenylpiperidin-4-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a nickel catalyst coordinated on diene, which is then incorporated into the double bond closer to the aromatic substituent . This method provides a regioselective and mild approach for the preparation of six-membered N- and O-heterocycles with aromatic substituents .

Analyse Chemischer Reaktionen

2,3,6-Triphenylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid as a cocatalyst and quinoline organocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the combination of a quinoline organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Several synthetic routes have been developed to produce 2,3,6-triphenylpiperidin-4-ol:

- Ionic Liquid-Assisted Synthesis : Utilizing ionic liquids as solvents has been reported to enhance yields and reduce environmental impact during the synthesis of piperidine derivatives .

- Michael Addition Reactions : This method has been employed to generate various derivatives of piperidinones that can be further modified to obtain the desired triphenylpiperidine structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown promising results in:

- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Mechanistic Insights : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression through interactions with specific molecular targets involved in cancer pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Bactericidal Activity : Studies have shown that this compound possesses bactericidal effects against several strains of bacteria, indicating its potential use as an antimicrobial agent .

- Fungicidal Effects : The compound has demonstrated effectiveness against fungal pathogens, suggesting applications in treating fungal infections .

Antileishmanial Activity

One of the notable applications of compounds related to this compound is their antileishmanial activity:

- Mechanism of Action : Compounds derived from this scaffold have been shown to inhibit key enzymes involved in the folate biosynthesis pathway in Leishmania species. This mechanism is crucial for developing new treatments for leishmaniasis .

- Comparative Efficacy : In vitro studies indicate that some derivatives exhibit superior activity compared to standard treatments like miltefosine .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2,3,6-Triphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit their effects through competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum . This interaction helps restore the balance of neurotransmitters, leading to various therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2,3,6-Triphenylpiperidin-4-ol can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. For instance, piperine is known for its antioxidant and anticancer properties, while evodiamine exhibits antiproliferative effects on various cancer types .

Eigenschaften

IUPAC Name |

2,3,6-triphenylpiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20-25H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIWBRPUHASUTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924700 |

Source

|

| Record name | 2,3,6-Triphenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-09-6 |

Source

|

| Record name | 4-Piperidinol, 2,3,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Triphenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.